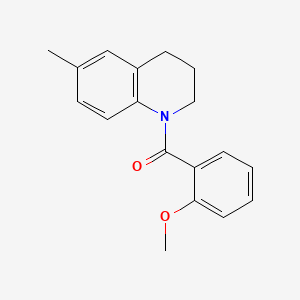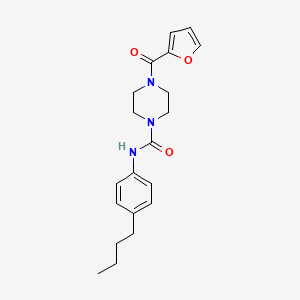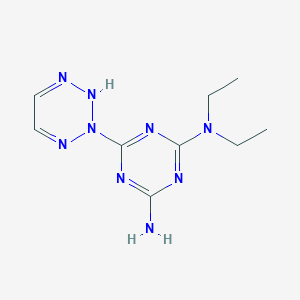
1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline, also known as MMQ, is a synthetic compound that has been studied for its potential use in various scientific research applications. MMQ is a tetrahydroquinoline derivative that has been shown to possess a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C, which are involved in DNA replication and cell proliferation.
Biochemical and Physiological Effects:
In addition to its potential use in cancer research, 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline has been studied for its effects on various biochemical and physiological processes. 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline has been shown to possess antioxidant properties, which may protect cells from oxidative damage. Additionally, 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline in lab experiments is its relatively low toxicity compared to other compounds that have been studied for their potential use in cancer research. Additionally, 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline is relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, one limitation of using 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.
Orientations Futures
There are several future directions for research on 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline. One area of research is the development of 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline derivatives that may possess enhanced anticancer activity and reduced toxicity. Additionally, 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline may have potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease. Further research is needed to fully understand the mechanism of action of 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline and its potential applications in various fields of research.
Conclusion:
In conclusion, 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline is a synthetic compound that has been studied for its potential use in various scientific research applications. 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline has been shown to possess anticancer activity, antioxidant properties, and modulatory effects on neurotransmitters. While there are advantages and limitations to using 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline in lab experiments, further research is needed to fully understand its potential applications and mechanisms of action.
Méthodes De Synthèse
1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline can be synthesized through a multistep process that involves the condensation of 2-methoxybenzoyl chloride and 6-methyl-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline.
Applications De Recherche Scientifique
1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline has been studied for its potential use in various scientific research applications. One of the most promising applications of 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline is in the field of cancer research. 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells. Additionally, 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
(2-methoxyphenyl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-9-10-16-14(12-13)6-5-11-19(16)18(20)15-7-3-4-8-17(15)21-2/h3-4,7-10,12H,5-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTRUQZTTPZTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,6-dichlorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5441953.png)



![6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylcyanamide](/img/structure/B5441995.png)
![1'-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5442003.png)
![3-benzyl-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5442013.png)
![3-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B5442028.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5442036.png)
![3-(4-chlorophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5442041.png)
![8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5442055.png)
![5-(1H-imidazol-1-ylmethyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]-2-furamide](/img/structure/B5442058.png)
![8-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5442065.png)